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molecular formula C10H8S B1362552 2-Phenylthiophene CAS No. 825-55-8

2-Phenylthiophene

Cat. No. B1362552
M. Wt: 160.24 g/mol
InChI Key: PJRGDKFLFAYRBV-UHFFFAOYSA-N
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Patent
US04792567

Procedure details

Under a nitrogen atmosphere, a mixture of 0.7 gram (catalyst) of bis(1,3-diphenylphosphine)propane-nickel(II) chloride in 200 mL of dry diethyl ether was stirred, and 40 grams (0.245 mole) of 2-bromothiophene was added. The mixture was cooled to 0° C., and 113 mL (0.328 mole) of phenylmagnesium bromide (3M in diethyl ether) was added during a 20 minute period. Upon complete addition the reaction mixture was allowed to warm to room temperature and then was heated at reflux for 16 hours. The reaction mixture was poured into 500 mL of an aqueous 10% hydrochloric acid solution and shaken. The organic layer was separated from the mixture and washed with distilled water. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. This residue was distilled under vacuum to yield 36 grams of 2-phenylthiophene, b.p. 140° C. 3 mm, which slowly solidified upon standing.
[Compound]
Name
bis(1,3-diphenylphosphine)propane-nickel(II) chloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
113 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]1([Mg]Br)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl>C(OCC)C>[C:7]1([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
bis(1,3-diphenylphosphine)propane-nickel(II) chloride
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Three
Name
Quantity
113 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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